molecular formula C17H13ClN2O3S B11787410 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoicacid

5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoicacid

Cat. No.: B11787410
M. Wt: 360.8 g/mol
InChI Key: FAISBHAORWNKIH-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an aminothiazole ring and a chlorobenzyl ether group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid typically involves multiple steps:

    Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the aminothiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzoic Acid Core: The final step involves the esterification of the intermediate with 2-hydroxybenzoic acid, followed by hydrolysis to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Lacks the chlorobenzyl ether group.

    5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a chlorobenzyl ether group.

    5-(2-Aminothiazol-4-yl)-2-((4-fluorobenzyl)oxy)benzoic acid: Contains a fluorobenzyl ether group instead of a chlorobenzyl ether group.

Uniqueness

The presence of the chlorobenzyl ether group in 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-[(4-chlorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C17H13ClN2O3S/c18-12-4-1-10(2-5-12)8-23-15-6-3-11(7-13(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22)

InChI Key

FAISBHAORWNKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)Cl

Origin of Product

United States

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